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Compound of Interest

Compound Name: Uty HY Peptide (246-254) (TFA)

Cat. No.: B8201758 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the discovery, history, and immunological

significance of the Uty HY peptide (246-254), a key minor histocompatibility antigen. It includes

detailed experimental protocols and visual representations of associated biological pathways to

support further research and therapeutic development.

Introduction and Discovery
The Uty HY peptide (246-254) is a nonameric peptide with the amino acid sequence

WMHHNMDLI.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat

gene on the Y chromosome (Uty) protein.[4][5][6] This peptide is a male-specific minor

histocompatibility (H-Y) antigen, meaning it can elicit an immune response when male cells or

tissues are transplanted into a genetically identical (syngeneic) female recipient.[4][5]

The discovery of this peptide was a significant advancement in understanding the molecular

basis of graft rejection in sex-mismatched transplantation. Early studies identified male-specific

antigens recognized by female T cells, and the Uty-derived peptide was identified as an

immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I

molecule H2-Db in mice.[5][7] This specific recognition by cytotoxic T lymphocytes (CTLs) is a

critical factor in the complex interplay of graft-versus-host disease (GVHD) and the beneficial

graft-versus-leukemia (GVL) effect.[8][9][10][11]
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Physicochemical Properties
A summary of the key physicochemical properties of the mouse Uty HY (246-254) peptide is

presented in Table 1.

Property Value Reference(s)

Amino Acid Sequence
Trp-Met-His-His-Asn-Met-Asp-

Leu-Ile (WMHHNMDLI)
[1][2][3]

Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂ [1][3]

Molecular Weight 1196.4 g/mol [1][3]

Source Synthetic [1][3]

Purity (typical) >95% (via HPLC) [2]

Form Lyophilized powder [2]

Storage -20°C [2]

Immunological Characteristics
The Uty HY (246-254) peptide is a crucial target for the adaptive immune system in the context

of sex-mismatched transplantation.

MHC Restriction and T-Cell Recognition
The Uty HY (246-254) peptide is presented by the MHC class I molecule H2-Db in mice.[3][5]

This peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T

lymphocytes (CTLs).[7] While a precise IC50 value for the binding of Uty HY (246-254) to H2-

Db is not readily available in the literature, studies have indicated that it binds with high

efficiency.[7]

Role in Transplantation Immunology
Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation,

donor-derived female T cells can recognize the Uty HY peptide presented on the recipient's

male cells, leading to an alloimmune response that can contribute to GVHD.[12]
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Graft-versus-Leukemia (GVL) Effect: The expression of the Uty gene in certain hematologic

malignancies makes the Uty HY peptide a target for donor CTLs.[8][9][10][11] This targeted

killing of leukemia cells is a primary mechanism of the beneficial GVL effect, which is crucial for

preventing relapse after transplantation.[8][9][10][11] The modest expression of UTY on host

epithelial cells suggests that anti-UTY-specific T cells may mediate a GVL effect with a reduced

risk of severe GVHD.[8]

Antigen Processing and Presentation Pathway
The generation and presentation of the Uty HY (246-254) peptide involve a series of

intracellular events, with a key role played by the immunoproteasome.
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Antigen processing and presentation of the Uty HY peptide.

The Uty protein, like other intracellular proteins, is targeted for degradation by the proteasome.

The immunoproteasome, an isoform of the proteasome induced by inflammatory signals, plays

a critical role in generating the correct peptide epitope for MHC class I presentation. The

resulting peptide fragments, including Uty HY (246-254), are then transported into the

endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[7] Within

the ER, the peptide is loaded onto the H2-Db molecule, a process facilitated by the peptide-
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loading complex. The stable peptide-MHC complex is then transported to the cell surface for

presentation to CD8+ T cells.

T-Cell Receptor Signaling Pathway
Upon recognition of the Uty HY (246-254)-H2-Db complex, the T-cell receptor on a CD8+ T cell

initiates a signaling cascade leading to T-cell activation, proliferation, and effector functions.
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T-cell receptor signaling upon Uty HY peptide recognition.
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This intricate signaling network culminates in the activation of transcription factors such as NF-

κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, including

cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the Uty

HY (246-254) peptide.

Peptide Synthesis
Synthetic Uty HY (246-254) peptide (WMHHNMDLI) is typically produced by solid-phase

peptide synthesis, followed by purification using high-performance liquid chromatography

(HPLC) to a purity of >95%.[2] The lyophilized peptide is stored at -20°C.

In Vivo Cytotoxic T Lymphocyte (CTL) Priming and
Assay
This protocol outlines the steps to prime a CTL response against the Uty HY peptide in vivo

and subsequently measure the cytotoxic activity.

Materials:

Female C57BL/6 mice

Male C57BL/6 splenocytes (for priming)

Uty HY (246-254) peptide

Carboxyfluorescein succinimidyl ester (CFSE)

Chromium-51 (⁵¹Cr)

RPMI 1640 medium with 10% FBS

Protocol:

Priming: Inject female C57BL/6 mice intravenously with 2 x 10⁷ male C57BL/6 splenocytes.
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Target Cell Preparation:

Harvest splenocytes from a naive female C57BL/6 mouse.

Divide the splenocytes into two populations.

Pulse one population with 1 µM Uty HY (246-254) peptide for 1 hour at 37°C. The other

population serves as an unpulsed control.

Label the peptide-pulsed and unpulsed populations with high (e.g., 5 µM) and low (e.g.,

0.5 µM) concentrations of CFSE, respectively.

Alternatively, for a chromium release assay, label the target cells with ⁵¹Cr.

In Vivo Cytotoxicity Assay:

Mix the two labeled target cell populations in a 1:1 ratio.

Inject the cell mixture intravenously into the primed mice.

After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice.

Analyze the splenocytes by flow cytometry to determine the relative survival of the

peptide-pulsed (high CFSE) versus the unpulsed (low CFSE) target cells.

The percentage of specific lysis is calculated as: [1 - (% peptide-pulsed cells in primed

mice / % unpulsed cells in primed mice) / (% peptide-pulsed cells in naive mice / %

unpulsed cells in naive mice)] x 100.
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Experimental workflow for an in vivo CTL assay.

Chromium-51 Release Assay for Cytotoxicity
This in vitro assay quantifies the lytic activity of CTLs against target cells presenting the Uty HY

peptide.

Protocol:
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Effector Cell Preparation: Generate Uty HY-specific CTLs by co-culturing female splenocytes

with irradiated male splenocytes for 5-7 days.

Target Cell Labeling:

Incubate target cells (e.g., male splenocytes or a suitable cell line pulsed with Uty HY

peptide) with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C.

Wash the labeled target cells extensively to remove unincorporated ⁵¹Cr.

Co-culture:

Plate the labeled target cells at a constant number per well in a 96-well plate.

Add the effector CTLs at varying effector-to-target (E:T) ratios.

Include control wells for spontaneous release (target cells with media only) and maximum

release (target cells with detergent).

Incubation: Incubate the plate for 4-6 hours at 37°C.

Measurement:

Centrifuge the plate and collect the supernatant.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

Calculation:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Mass Spectrometry for Peptide Identification
This protocol describes the general workflow for identifying MHC-bound peptides, such as the

Uty HY peptide, from cells.

Protocol:
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Cell Lysis: Lyse a large number of male cells (e.g., splenocytes) in a buffer containing

protease inhibitors.

Immunoaffinity Purification:

Prepare an antibody affinity column using a monoclonal antibody specific for the H2-Db

molecule (e.g., B22.249).

Pass the cell lysate over the affinity column to capture the H2-Db-peptide complexes.

Wash the column extensively to remove non-specifically bound proteins.

Peptide Elution: Elute the bound H2-Db-peptide complexes from the column using an acidic

buffer (e.g., 0.1% trifluoroacetic acid).

Peptide Separation: Separate the eluted peptides from the MHC heavy and light chains,

typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis: Analyze the collected peptide fractions by tandem mass

spectrometry (LC-MS/MS) to determine their amino acid sequences.

Data Analysis: Compare the obtained peptide sequences against a protein database to

identify the source protein (in this case, the Uty protein).

Quantitative Data Summary
The following tables summarize the available quantitative data regarding the T-cell response to

the Uty HY (246-254) peptide.

Table 2: T-Cell Response to Uty HY (246-254) Peptide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Observation Cell Type/Assay Reference(s)

Precursor Frequency

Naive CD8+ T cells

specific for Uty are

detectable

Tetramer Staining [7]

IFN-γ Production

Increased IFN-γ

secretion upon

peptide stimulation

ELISPOT, Intracellular

Staining
[1]

IL-2 Production

A subset of

responding T cells

produce IL-2

Intracellular Staining [1]

In Vivo Cytotoxicity

Efficient lysis of

peptide-pulsed target

cells

In Vivo CTL Assay [7]

Note: While specific concentrations of cytokines and precise precursor frequencies are not

consistently reported across studies, the qualitative and semi-quantitative data strongly indicate

a robust and measurable T-cell response to the Uty HY (246-254) peptide.

Conclusion
The Uty HY (246-254) peptide remains a critical tool for studying the fundamental mechanisms

of T-cell recognition, alloreactivity, and the complex balance between GVHD and GVL in

transplantation immunology. The detailed protocols and pathway diagrams provided in this

guide are intended to facilitate further research into this important minor histocompatibility

antigen and its potential for therapeutic manipulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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